molecular formula C16H33N4P B063797 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine CAS No. 161118-67-8

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine

Cat. No.: B063797
CAS No.: 161118-67-8
M. Wt: 312.43 g/mol
InChI Key: PVNUIRUAPVSSOK-UHFFFAOYSA-N
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Description

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C16H33N4P and its molecular weight is 312.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylmethylidenefuranones Synthesis

Arylmethylidenefuranones, which share structural motifs with 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, engage in reactions with various nucleophiles. These reactions are influenced by the structure of the reagents, the nucleophilic agent's strength, and the reaction conditions. Such processes yield a wide array of compounds including amides, pyrrolones, and heterocyclic compounds, demonstrating the versatility of these molecules in organic synthesis (Kamneva, Anis’kova, & Egorova, 2018).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a component of the molecule's structure, is extensively used in medicinal chemistry to develop treatments for human diseases. This is due to its ability to explore the pharmacophore space efficiently, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. Pyrrolidine derivatives, including pyrrolizines and prolinol, are highlighted for their selectivity towards biological targets, showcasing the scaffold's significance in the design of novel biologically active compounds (Li Petri et al., 2021).

Heterocyclic Aromatic Amines in Food Safety

Heterocyclic aromatic amines (HAAs), akin to components of the molecule , are formed during the thermal processing of meat and pose carcinogenic risks. Research focuses on analyzing, forming, and mitigating HAAs to enhance food safety, from processing techniques to dietary intake. This comprehensive review on HAAs underscores the importance of understanding their formation, metabolism, and potential health impacts, contributing to the development of strategies for reducing exposure and associated risks (Chen et al., 2020).

Biogenic Amines in Fish

Biogenic amines, including histamine and cadaverine, significant in fish safety and spoilage, share structural similarities with the molecule. Their formation and role in intoxication, spoilage, and the potential for nitrosamine formation during fish storage and processing highlight the importance of controlling biogenic amine levels in food products to ensure safety and quality (Bulushi et al., 2009).

Biogenic Amines Catabolism in Pseudomonas Species

Pseudomonas species' ability to degrade biogenic amines, including those structurally related to this compound, provides insights into microbial pathways for amine degradation. This research is vital for developing biotechnological applications aimed at eliminating amines from various environments, showcasing the intersection of microbiology and environmental science in addressing amine-related challenges (Luengo & Olivera, 2020).

Safety and Hazards

The compound is classified as corrosive, with safety phrases S26, S36/37/39, and S45 . This indicates that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice, wear suitable protective clothing, gloves and eye/face protection, and in case of accident or if you feel unwell, seek medical advice immediately (show the label where possible) .

Properties

IUPAC Name

tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N4P/c1-16(2,3)17-21(18-10-4-5-11-18,19-12-6-7-13-19)20-14-8-9-15-20/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNUIRUAPVSSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397408
Record name BTPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161118-67-8
Record name BTPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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